![molecular formula C18H19N3O5S B2393035 N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034352-77-5](/img/structure/B2393035.png)
N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Evaluation : A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This research might hint at the potential for compounds with similar structures to be explored for their antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Coordination Complexes and Antioxidant Activity : Another study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes for antioxidant activities. This research shows the versatility of acetamide derivatives in forming complexes that could have biological applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Mechanistic Insights and Synthesis Approaches
Conformational Analysis for Drug Development : Research on conformational analysis to develop a novel series of potent opioid kappa agonists was conducted by Costello et al. (1991), indicating how structural analysis of similar compounds can guide the development of therapeutic agents with specific biological activities (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Electronic and Biological Interactions : A study by Bharathy et al. (2021) evaluated the interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and polar liquids, using molecular docking analysis to investigate fungal and cancer activities. This type of research provides a basis for understanding how similar compounds might interact at the molecular level for therapeutic purposes (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).
properties
IUPAC Name |
N-[4-methyl-2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-3-4-15(20-13(2)22)16(11-12)27(24,25)19-7-9-21-8-5-14-6-10-26-17(14)18(21)23/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDWKYZKCPGFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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